molecular formula C20H24O2 B072840 5,8,11,14-Eicosatetraynoic acid CAS No. 1191-85-1

5,8,11,14-Eicosatetraynoic acid

Katalognummer: B072840
CAS-Nummer: 1191-85-1
Molekulargewicht: 296.4 g/mol
InChI-Schlüssel: MGLDCXPLYOWQRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context and Discovery in Lipidomics Research

The exploration of 5,8,11,14-eicosatetraynoic acid (ETYA) is deeply rooted in the expanding field of lipidomics, particularly in studies focused on the metabolism of arachidonic acid. Early research, with publications dating back to the late 1970s, began to shed light on the crucial role of arachidonic acid metabolites in physiological and pathological processes. sigmaaldrich.comnih.gov The synthesis of ETYA as an analog of arachidonic acid provided researchers with a critical tool to investigate the enzymatic pathways that convert arachidonic acid into potent signaling molecules known as eicosanoids. nih.govnih.gov These early investigations laid the groundwork for understanding the compound's inhibitory effects on key enzymes involved in inflammation and platelet aggregation. nih.gov The development and characterization of ETYA, also known by its synonym octadehydroarachidonic acid, were pivotal advancements that allowed for a deeper probing of lipid metabolic pathways. sigmaaldrich.comsigmaaldrich.com

Significance as an Arachidonic Acid Analog in Biological Systems

The primary significance of this compound (ETYA) lies in its structural resemblance to arachidonic acid, a 20-carbon omega-6 polyunsaturated fatty acid. wikipedia.org In ETYA, each of the four cis-double bonds found in arachidonic acid is replaced by a triple bond, or alkyne group. sigmaaldrich.com This subtle yet critical modification is the basis for its function as a competitive inhibitor of enzymes that metabolize arachidonic acid.

ETYA effectively blocks the action of both cyclooxygenase (COX) and lipoxygenase (LO) enzymes. sigmaaldrich.comcaymanchem.com These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are classes of eicosanoids that play central roles in inflammation, immunity, and other physiological processes. nih.govwikipedia.org By inhibiting these enzymes, ETYA prevents the conversion of arachidonic acid into these pro-inflammatory mediators. nih.gov This inhibitory action makes ETYA an invaluable tool for studying the physiological and pathological roles of eicosanoid signaling pathways.

The table below summarizes the key enzymes inhibited by ETYA and their primary functions.

Enzyme TargetPrimary FunctionReference
Cyclooxygenase (COX)Catalyzes the first step in the synthesis of prostaglandins from arachidonic acid. sigmaaldrich.com
Lipoxygenase (LO)Catalyzes the introduction of oxygen into polyunsaturated fatty acids like arachidonic acid to form hydroperoxy fatty acids, the precursors to leukotrienes and other signaling molecules. sigmaaldrich.com

Overview of Multifaceted Biological Activities and Research Domains

The utility of this compound (ETYA) extends across a wide array of research domains due to its diverse biological activities. Its fundamental role as a non-specific inhibitor of cyclooxygenase and lipoxygenase pathways has made it a cornerstone in studies of inflammation, platelet aggregation, and tumor growth. nih.govcaymanchem.com Research has demonstrated that ETYA can inhibit the enzymatic conversion of arachidonic acid to prostaglandins E2 and F2a. nih.govnih.gov

Beyond its well-established inhibitory effects on eicosanoid synthesis, ETYA has been shown to modulate other significant cellular processes. It acts as a ligand for peroxisome proliferator-activated receptors (PPARs), specifically activating PPARα and PPARγ. caymanchem.com This activity suggests a role for arachidonic acid metabolites as endogenous PPAR ligands and opens up avenues for research in metabolic diseases and adipocyte differentiation. caymanchem.com

Furthermore, studies have revealed that ETYA can influence intracellular calcium signaling. It has been observed to release sequestered calcium and inhibit calcium influx, potentially through the acidification of the cytosol. nih.gov This modulation of calcium homeostasis points to its utility in investigating cellular signaling cascades. The broad spectrum of ETYA's biological effects has led to its application in diverse research areas including cancer biology, cardiovascular physiology, and neurobiology. nih.gov

The following table details some of the key biological activities of ETYA and the research areas where these activities are relevant.

Biological ActivityResearch DomainKey FindingsReference
Inhibition of COX and LOInflammation, Platelet Aggregation, CancerInhibits the production of prostaglandins and leukotrienes. sigmaaldrich.comcaymanchem.com Affects processes like inflammation and platelet aggregation. nih.gov nih.govsigmaaldrich.comcaymanchem.com
PPARα and PPARγ ActivationEndocrinology, MetabolismActivates PPARα and PPARγ chimeras, suggesting a role in regulating gene expression related to lipid metabolism. caymanchem.com
Modulation of Calcium SignalingCell Biology, PhysiologyReleases sequestered intracellular calcium and inhibits calcium entry, potentially by acidifying the cytosol. nih.gov
Effects on Lipid MetabolismBiochemistry, DermatologyInfluences cholesterol metabolism and has been studied for its dermatological effects related to sebum production. nih.gov

Eigenschaften

IUPAC Name

icosa-5,8,11,14-tetraynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-5,8,11,14,17-19H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLDCXPLYOWQRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CCC#CCC#CCC#CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20152318
Record name 5,8,11,14-Eicosatetraynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20152318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1191-85-1
Record name 5,8,11,14-Eicosatetraynoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,8,11,14-Eicosatetraynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20152318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,8,11,14-EICOSATETRAYNOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FEJ8J06DR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Elucidation of 5,8,11,14 Eicosatetraynoic Acid Action

Enzymatic Inhibition Profiles

ETYA is recognized for its broad inhibitory effects on enzymes that metabolize arachidonic acid. nih.govnih.gov This inhibition prevents the formation of various downstream signaling molecules, such as prostaglandins (B1171923) and leukotrienes. nih.gov

Cyclooxygenase (COX) Pathway Inhibition (e.g., COX-1)

ETYA acts as an inhibitor of the cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins. nih.govsigmaaldrich.com The COX enzyme has two primary isoforms, COX-1 and COX-2, both of which catalyze the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), the precursor for other prostaglandins and thromboxanes. nih.govyoutube.com By blocking these enzymes, ETYA effectively reduces the production of prostaglandins like PGE2. nih.govnih.gov The inhibition of both COX-1 and COX-2 makes ETYA a non-selective COX inhibitor. nih.govnih.gov This action is central to its effects on processes regulated by prostaglandins, such as inflammation and pain. nih.govpatsnap.com

Lipoxygenase (LOX) Pathway Inhibition (e.g., 12-LO, n-8 lipoxygenase)

In addition to its effects on the COX pathway, ETYA is also a potent inhibitor of lipoxygenase (LOX) enzymes. nih.govsigmaaldrich.com The LOX pathway is another major route for arachidonic acid metabolism, leading to the production of leukotrienes and lipoxins. nih.govmdpi.com ETYA has been shown to inhibit various LOX isoforms, including 5-LOX, 12-LOX, and 15-LOX. nih.govmedchemexpress.com For instance, it blocks the biosynthesis of leukotriene C4 (LTC4) in mastocytoma cells and has been observed to antagonize the contractile effects of LTC4 on tissues like the guinea-pig ileum and lung parenchyma. nih.govmedchemexpress.com This antagonism appears to be independent of its effects on COX and LOX enzymes, suggesting a more complex mechanism of action. nih.gov An analogue of ETYA, 5,8,11-Eicosatriynoic acid (ETI), is also noted as a lipoxygenase inhibitor that blocks LTC4 biosynthesis. medchemexpress.com

ETYA Inhibition of Arachidonic Acid Metabolism Pathways

PathwayEnzyme(s) InhibitedKey Metabolites AffectedReference
Cyclooxygenase (COX)COX-1, COX-2Prostaglandins (e.g., PGE2), Thromboxanes nih.govsigmaaldrich.comnih.gov
Lipoxygenase (LOX)5-LOX, 12-LOX, 15-LOXLeukotrienes (e.g., LTC4), Lipoxins nih.govnih.govnih.gov

Cytochrome P-450 Epoxygenase Enzyme Modulation

The cytochrome P450 (CYP) epoxygenase pathway is a third route for arachidonic acid metabolism, producing epoxyeicosatrienoic acids (EETs). nih.govnih.gov These EETs, including 5,6-, 8,9-, 11,12-, and 14,15-EET, act as cellular signaling molecules. nih.gov Research indicates that ETYA can modulate the activity of these enzymes. nih.gov The modulation of CYP epoxygenase activity by ETYA can influence vascular tone and renal function, as EETs are involved in processes like vasodilation. nih.govtouro.edu

Fatty Acid Desaturase Inhibition

ETYA also demonstrates inhibitory effects on fatty acid desaturase enzymes. nih.gov These enzymes, such as delta-5 and delta-6 desaturases, are crucial for the synthesis of polyunsaturated fatty acids (PUFAs) by introducing double bonds into fatty acid chains. nih.govmdpi.com FADS2, a key desaturase, is responsible for converting linoleic acid and alpha-linolenic acid into more unsaturated forms. patsnap.com By inhibiting these desaturases, ETYA can alter the composition of cellular lipids and interfere with the production of essential fatty acids like arachidonic acid itself. nih.govnih.gov

Interactions with 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH) Activity

5-Hydroxyeicosanoid dehydrogenase (5-HEDH) is a microsomal enzyme that converts 5-hydroxyeicosatetraenoic acid (5-HETE), a product of the 5-LOX pathway, into the more potent 5-oxo-eicosatetraenoic acid (5-oxo-ETE). nih.govwikipedia.org This conversion is significant as 5-oxo-ETE is a powerful chemoattractant for inflammatory cells like eosinophils and neutrophils. nih.govebi.ac.uk The activity of 5-HEDH is dependent on the cofactor NADP+ and is stimulated by oxidative stress, which increases intracellular NADP+ levels. nih.govnih.gov While the direct inhibitory effect of ETYA on 5-HEDH is not definitively established, its role as a broad inhibitor of arachidonic acid metabolism suggests it could indirectly influence the levels of 5-HEDH substrates and products. nih.gov

Receptor-Mediated Interactions and Ligand Activity

Enzymes Modulated by 5,8,11,14-Eicosatetraynoic Acid (ETYA)

Enzyme ClassSpecific Enzyme(s)Effect of ETYAReference
CyclooxygenasesCOX-1, COX-2Inhibition nih.govsigmaaldrich.comnih.gov
Lipoxygenases5-LOX, 12-LOX, 15-LOXInhibition nih.govnih.govsigmaaldrich.com
Cytochrome P-450 EpoxygenasesCYP EpoxygenasesModulation nih.gov
Fatty Acid DesaturasesDelta-5 and Delta-6 DesaturasesInhibition nih.gov
Dehydrogenases5-Hydroxyeicosanoid Dehydrogenase (5-HEDH)Indirect Modulation (Substrate Depletion) nih.govnih.gov

Peroxisome Proliferator-Activated Receptor (PPAR) Ligand Activity (PPARα, PPARγ)

This compound (ETYA), an analog of arachidonic acid, functions as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), specifically activating PPARα and PPARγ. caymanchem.comnih.gov These receptors are ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily and play crucial roles in regulating lipid and glucose metabolism, as well as inflammation. mdpi.comresearchgate.net

ETYA's interaction with PPARs has been demonstrated to modulate the expression of various genes. It has been shown to activate PPARα and PPARγ chimeras at a concentration of 10 µM. caymanchem.com This activation can occur through both receptor-dependent and -independent mechanisms. nih.gov For instance, while ETYA is known as a PPARα activator, some of its anti-inflammatory effects, such as the suppression of the chemokine CCL2/MCP-1, have been found to be independent of PPARα. nih.gov

The binding of ligands like ETYA to PPARs induces a conformational change in the receptor, which then leads to the recruitment of coactivator proteins and subsequent regulation of target gene transcription. text2fa.ir Studies have shown that polyunsaturated fatty acids with 18 to 20 carbons and 3 to 5 double bonds are effective in promoting the DNA binding of the PPARα–RXRα heterodimer to its response element. text2fa.ir Crystallographic studies have successfully obtained structures of the PPARα ligand-binding domain in complex with potent agonists, including ETYA, providing high-resolution insights into their interaction. nih.gov

It's noteworthy that the activation of PPARα is associated with the regulation of fatty acid metabolism and anti-inflammatory responses, while PPARγ activation is linked to insulin (B600854) sensitization and glucose metabolism. mdpi.com The ability of ETYA to act as a ligand for both these PPAR subtypes highlights its multifaceted role in cellular processes.

Interactive Data Table: ETYA and PPAR Ligand Activity

ParameterObservationSource(s)
Receptor Activation Activates PPARα and PPARγ chimeras. caymanchem.com
Effective Concentration 10 µM for activation of PPARα and PPARγ chimeras. caymanchem.com
Mechanism of Action Functions as a PPARα activator, though some anti-inflammatory effects are PPARα-independent. nih.gov
Structural Insights Co-crystallization with PPARα ligand-binding domain achieved. nih.gov

Oxoeicosanoid (OXE) Receptor Modulation

The Oxoeicosanoid (OXE) receptor, also known as OXER1, is a G-protein coupled receptor that is potently activated by 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE). nih.govebi.ac.uk 5-oxo-ETE is a metabolite of the 5-lipoxygenase (5-LO) pathway, formed from 5-hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE). nih.govkarger.com The OXE receptor is highly expressed on inflammatory cells such as eosinophils, neutrophils, basophils, and monocytes. nih.govkarger.com

While ETYA itself is primarily recognized as an inhibitor of eicosanoid synthesis, its metabolic derivatives and related compounds are central to OXE receptor signaling. The activation of the OXE receptor by its ligand, 5-oxo-ETE, triggers a cascade of intracellular events, including the mobilization of calcium and actin polymerization, leading to potent chemotactic responses in inflammatory cells, particularly eosinophils. nih.gov This suggests that the 5-LO pathway, which ETYA inhibits, produces the key ligand for the OXE receptor.

The OXE receptor is considered a significant target in inflammatory diseases like asthma and allergic rhinitis due to its role in mediating the pro-inflammatory actions of 5-oxo-ETE. ebi.ac.uk The development of selective OXE receptor antagonists is an area of active research to counteract the inflammatory effects mediated by this receptor. ebi.ac.uk

Interactive Data Table: OXE Receptor and Related Compounds

CompoundRoleReceptorKey Cellular EffectsSource(s)
5-oxo-ETE Potent agonistOXE Receptor (OXER1)Chemoattraction of eosinophils and neutrophils, calcium mobilization, actin polymerization. nih.govnih.gov
5-HETE Precursor to 5-oxo-ETEWeak interaction with OXE receptorCan be metabolized to the more potent 5-oxo-ETE. nih.gov

Intracellular Signaling Pathway Modulation

Regulation of Intracellular Calcium Fluxes and Homeostasis

This compound (ETYA) has been identified as a significant modulator of intracellular calcium ([Ca2+]i) levels. nih.gov Research conducted on rat thyroid FRTL-5 cells demonstrated that ETYA can independently trigger the release of calcium from intracellular stores. nih.gov Furthermore, it was observed to inhibit calcium influx in cells stimulated with thapsigargin (B1683126) in a dose-dependent manner. nih.gov

When cells were treated with ETYA and stimulated with thapsigargin in an environment lacking calcium, the subsequent reintroduction of calcium led to a diminished increase in intracellular free calcium compared to control cells. nih.gov This suggests that ETYA has a direct impact on the mechanisms governing calcium entry into the cell. The metabolite 5-oxo-ETE, a product of the pathway that ETYA inhibits, is a potent stimulator of calcium mobilization in human eosinophils. nih.gov

Influence on Intracellular pH Dynamics

In addition to its effects on calcium, ETYA has been shown to influence intracellular pH (pHi). nih.gov Studies in FRTL-5 thyroid cells revealed that ETYA causes a dose-dependent acidification of the cytosol. nih.gov This alteration of pHi is believed to contribute to some of ETYA's other observed effects. For example, artificially acidifying the cytosol using a K+/H+ ionophore, nigericin, also led to a decrease in thapsigargin-induced calcium entry, although not to the same degree as that observed with ETYA treatment. nih.gov This finding suggests that the inhibitory effect of ETYA on calcium entry may be, at least in part, a consequence of its ability to lower intracellular pH. nih.gov The regulation of intracellular pH is a complex process involving various transporters and channels, and ETYA's impact highlights the intricate interplay between different signaling pathways within the cell. researchgate.net

Interactive Data Table: ETYA's Effects on Intracellular Ion Dynamics

ParameterEffect of ETYACell TypeSource(s)
Intracellular Calcium ([Ca2+]i) Releases sequestered calcium; Inhibits thapsigargin-induced calcium influx.FRTL-5 thyroid cells nih.gov
Intracellular pH (pHi) Induces dose-dependent acidification of the cytosol.FRTL-5 thyroid cells nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation (e.g., JNK phosphorylation)

ETYA has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical cascade involved in cellular responses to a wide array of stimuli. nih.gov Specifically, ETYA can suppress the phosphorylation of c-Jun N-terminal kinase (JNK), a key component of the MAPK family. nih.gov This effect is achieved through the upregulation of MAPK phosphatase-1 (MKP-1), a negative regulator of MAPK activity. nih.gov

The activation of JNK is often associated with pro-inflammatory responses. nih.gov By increasing the expression of MKP-1, ETYA effectively dampens the JNK signaling pathway. This leads to a reduction in the phosphorylation of downstream targets of JNK, thereby mitigating inflammatory gene expression. nih.gov Interestingly, this action of ETYA on the MAPK pathway has been demonstrated to be independent of its role as a PPARα activator, indicating a distinct mechanism of action. nih.gov The modulation of the MAPK pathway by ETYA underscores its potential as a regulator of inflammatory processes.

Activator Protein 1 (AP1) Activity Regulation

The transcription factor Activator Protein 1 (AP1) is a crucial regulator of gene expression in response to various cellular signals, including those mediated by the MAPK pathway. nih.gov AP1 typically exists as a heterodimer of proteins from the Fos and Jun families. nih.gov The activity of AP1 is tightly controlled, in part, by the redox state of specific cysteine residues within its DNA-binding domain. nih.gov

ETYA has been found to regulate AP1 activity, primarily as a consequence of its effects on the JNK signaling pathway. nih.gov Since JNK is a key upstream activator of AP1, the ETYA-induced suppression of JNK phosphorylation leads to a subsequent decrease in AP1 activity. nih.gov This inhibition of AP1 activity contributes to the anti-inflammatory effects of ETYA by reducing the transcription of AP1-dependent pro-inflammatory genes, such as the chemokine CCL2/MCP-1. nih.gov Although ETYA can influence transcription factors like SP1, SP3, and AP1, its primary regulatory effect on AP1 appears to be mediated through its modulation of the JNK/MKP-1 axis rather than direct interaction with these transcription factors. nih.gov

mRNA Stability Regulation and RNA-Binding Proteins (e.g., MKP-1 via HuR)

This compound (ETYA) indirectly influences the post-transcriptional regulation of key signaling molecules by modulating upstream inflammatory pathways. Its primary action as a non-specific inhibitor of both cyclooxygenase (COX) and lipoxygenase (LOX) pathways prevents the synthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators. caymanchem.comresearchwithrutgers.com These mediators often trigger intracellular stress signaling cascades, including the p38 and c-Jun N-terminal kinase (JNK) mitogen-activated protein kinase (MAPK) pathways. arvojournals.orgnih.gov The regulation of these pathways is tightly controlled, in part, by MAPK Phosphatase-1 (MKP-1), a dual-specificity phosphatase that dephosphorylates and inactivates p38 and JNK. nih.govnih.gov

The expression of MKP-1 is itself subject to complex regulation at the post-transcriptional level, primarily through the stability of its messenger RNA (mRNA). The MKP-1 mRNA contains AU-rich elements (AREs) in its 3'-untranslated region (3'-UTR), which are binding sites for RNA-binding proteins (RBPs) that govern the mRNA's fate. nih.gov One of the most critical RBPs in this context is the Human antigen R (HuR). nih.gov

Under conditions of cellular stress, such as exposure to oxidants, HuR has been shown to bind to the MKP-1 3'-UTR. nih.gov This interaction stabilizes the MKP-1 mRNA, significantly increasing its half-life and promoting its translation into protein. nih.gov This stabilization is a key part of a negative feedback loop: stress activates p38/JNK, which leads to the HuR-mediated stabilization and increased expression of their own inhibitor, MKP-1, thus controlling the duration and intensity of the stress response. nih.gov Silencing HuR has been demonstrated to decrease the stability of MKP-1 mRNA, leading to elevated and prolonged phosphorylation of JNK and p38. nih.gov

Other RBPs also participate in this regulatory network. For instance, Nuclear Factor 90 (NF90) can also bind to and stabilize the MKP-1 mRNA, though it may concurrently suppress its translation. nih.gov Conversely, other proteins like AU-rich binding factor 1 (AUF1) are known to promote the decay of ARE-containing mRNAs. nih.gov The activity of MKP-1 can, in turn, influence the subcellular location of AUF1, adding another layer of regulatory crosstalk. nih.gov

By inhibiting the COX and LOX pathways, ETYA reduces the production of inflammatory signals that activate the p38 and JNK pathways. caymanchem.comfrontiersin.org This upstream blockade means there is less stimulus for the HuR-mediated stabilization of MKP-1 mRNA. Consequently, the action of ETYA can be understood as an indirect modulation of this mRNA stability mechanism by dampening the initial inflammatory triggers that set the feedback loop in motion.

Table 1: RNA-Binding Proteins Involved in the Regulation of MKP-1 mRNA.

Actin Polymerization Modulation

ETYA modulates actin polymerization, a fundamental process for cell motility, shape, and adherence, primarily through its role as an inhibitor of arachidonic acid metabolism. nih.gov Rather than acting directly on the actin cytoskeleton, ETYA prevents the formation of downstream bioactive lipid metabolites that are potent regulators of actin dynamics.

A key pathway inhibited by ETYA is the 5-lipoxygenase (5-LOX) pathway. caymanchem.com This pathway converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently metabolized to other compounds, including 5-hydroxyeicosatetraenoic acid (5-HETE). In inflammatory cells like neutrophils, 5-HETE can be further converted by a specific dehydrogenase into 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE). nih.gov

Research has identified 5-oxo-ETE as a powerful stimulator of actin polymerization in human neutrophils. nih.gov This metabolite rapidly induces the assembly of filamentous actin (F-actin) from globular actin (G-actin) monomers. This response is swift, reaching its maximum within seconds of cellular exposure, and is a critical step in enabling neutrophil functions such as chemotaxis and adherence to inflamed tissues. nih.gov

By inhibiting the 5-LOX enzyme, ETYA effectively blocks the entire cascade leading to the synthesis of 5-oxo-ETE. This blockade removes a key physiological stimulus for actin polymerization in certain cellular contexts. Therefore, the modulatory effect of ETYA on actin polymerization is one of attenuation; it prevents the pro-polymerizing signal generated by arachidonic acid metabolites, thereby inhibiting processes like neutrophil adherence and infiltration at inflammatory sites. nih.gov

Table 2: Effect of a Downstream Arachidonic Acid Metabolite on Actin Polymerization.

Metabolic Transformations and Biosynthetic Networks Involving 5,8,11,14 Eicosatetraynoic Acid and Its Derivatives

Primary Metabolic Pathways and Eicosanoid Formation

5,8,11,14-Eicosatetraynoic acid (ETYA) is a 20-carbon polyunsaturated fatty acid, notable for its four alkyne bonds, which serves as an analog of arachidonic acid (AA). nih.gov This structural similarity allows it to interact with the enzymatic pathways of AA metabolism, primarily acting as an inhibitor. nih.gov Eicosanoids, a class of signaling molecules derived from the oxidation of 20-carbon fatty acids, are significantly impacted by the presence of ETYA. wikipedia.orgcreative-proteomics.com These bioactive lipids, which include prostaglandins (B1171923), thromboxanes, leukotrienes, and hydroxyeicosatetraenoic acids, are critical regulators of numerous physiological and pathological processes, particularly inflammation. wikipedia.orgyoutube.com

Role in Arachidonic Acid Metabolism

Arachidonic acid, typically esterified in cell membrane phospholipids (B1166683), is released through the action of phospholipases in response to various stimuli. youtube.comfrontiersin.org Once liberated, free AA is metabolized by three main enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP). youtube.comresearchgate.net ETYA exerts its primary influence by inhibiting the COX and LOX pathways, thereby blocking the synthesis of their respective downstream eicosanoid products. nih.govnih.gov This inhibition is a cornerstone of its biological activity and its utility as a research tool to probe the roles of these pathways. For instance, studies have shown that ETYA can inhibit the enzymatic conversion of arachidonic acid to prostaglandins E2 and F2α. nih.gov Furthermore, its inhibitory action on both lipoxygenase and cyclooxygenase pathways has been demonstrated to affect processes like in vitro anaphylaxis. nih.gov

Derivations via the 5-Lipoxygenase Pathway (e.g., 5S-HETE, 5-Oxo-ETE, Leukotrienes)

The 5-lipoxygenase (5-LOX) pathway is a major route for the metabolism of arachidonic acid, leading to the generation of potent pro-inflammatory mediators. nih.govnih.gov The key enzyme, 5-LOX, in conjunction with the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE). nih.govresearchgate.net This intermediate can then be reduced to 5-hydroxyeicosatetraenoic acid (5-HETE) or further metabolized to form the leukotrienes, such as leukotriene A4 (LTA4), which is a precursor for other leukotrienes like LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). wikipedia.orgnih.gov

5-HETE can be further oxidized by 5-hydroxyeicosanoid dehydrogenase (5-HEDH) to produce 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE), a potent chemoattractant for eosinophils, neutrophils, and monocytes. wikipedia.orgresearchgate.net The formation of 5-oxo-ETE is dependent on the availability of the cofactor NADP+. wikipedia.orgresearchgate.net As an inhibitor of the 5-LOX pathway, ETYA blocks the initial conversion of arachidonic acid, thereby preventing the formation of 5-HETE, 5-oxo-ETE, and the various leukotrienes. researchgate.netnih.gov

Key Metabolites of the 5-Lipoxygenase Pathway

MetabolitePrecursorKey Enzyme(s)General Function
5-Hydroperoxyeicosatetraenoic acid (5-HPETE)Arachidonic Acid5-Lipoxygenase (5-LOX)Intermediate in leukotriene and 5-HETE synthesis
5-Hydroxyeicosatetraenoic acid (5-HETE)5-HPETEGlutathione PeroxidaseChemoattractant, precursor to 5-oxo-ETE
Leukotriene A4 (LTA4)5-HPETE5-Lipoxygenase (LTA synthase activity)Unstable epoxide intermediate for other leukotrienes
Leukotriene B4 (LTB4)LTA4Leukotriene A4 hydrolasePotent chemoattractant for neutrophils
Cysteinyl Leukotrienes (LTC4, LTD4, LTE4)LTA4LTC4 synthaseMediate bronchoconstriction and vascular permeability
5-Oxo-eicosatetraenoic acid (5-oxo-ETE)5-HETE5-Hydroxyeicosanoid dehydrogenase (5-HEDH)Potent chemoattractant, especially for eosinophils

Derivations via the Cyclooxygenase Pathway (e.g., Prostaglandins, Thromboxanes)

The cyclooxygenase (COX) pathway is responsible for the synthesis of prostanoids, which include prostaglandins and thromboxanes. youtube.comresearchgate.net There are two primary isoforms of the COX enzyme, COX-1 and COX-2. researchgate.netunich.it These enzymes catalyze the conversion of arachidonic acid into the unstable intermediate prostaglandin (B15479496) G2 (PGG2), which is then rapidly reduced to prostaglandin H2 (PGH2). researchgate.netnih.gov PGH2 serves as a common precursor for the synthesis of various prostaglandins (e.g., PGD2, PGE2, PGF2α) and thromboxane (B8750289) A2 (TXA2) through the action of specific synthases. youtube.comfrontiersin.org

Prostaglandins are involved in a wide array of physiological functions, including the modulation of inflammation, pain, and fever, while thromboxane A2 is a potent promoter of platelet aggregation and vasoconstriction. creative-proteomics.comunich.it By inhibiting the COX enzymes, ETYA effectively blocks the production of PGH2 and, consequently, all downstream prostaglandins and thromboxanes. nih.govnih.gov This inhibitory action has been observed to reduce the immunological release of malondialdehyde, a marker of prostaglandin synthesis, from lung tissue. nih.gov

Key Metabolites of the Cyclooxygenase Pathway

MetabolitePrecursorKey Enzyme(s)General Function
Prostaglandin H2 (PGH2)Arachidonic AcidCyclooxygenase (COX-1 & COX-2)Central intermediate for all prostanoids
Prostaglandin D2 (PGD2)PGH2PGD2 synthaseAllergic responses, sleep regulation
Prostaglandin E2 (PGE2)PGH2PGE2 synthaseInflammation, fever, pain
Prostaglandin F2α (PGF2α)PGH2PGF2α synthaseUterine contraction, bronchoconstriction
Prostacyclin (PGI2)PGH2PGI2 synthaseInhibits platelet aggregation, vasodilation
Thromboxane A2 (TXA2)PGH2TXA2 synthasePromotes platelet aggregation, vasoconstriction

Formation of Specialized Pro-Resolving Mediators (e.g., Lipoxins, Resolvins)

In addition to pro-inflammatory eicosanoids, the metabolism of polyunsaturated fatty acids also gives rise to a class of molecules known as specialized pro-resolving mediators (SPMs). researchgate.netnih.gov These include lipoxins, resolvins, protectins, and maresins, which actively participate in the resolution of inflammation. researchgate.netnih.gov Lipoxins are generated from arachidonic acid through the sequential action of different lipoxygenases, often involving transcellular biosynthesis between different cell types, such as leukocytes and platelets. nih.gov For example, one pathway involves the conversion of arachidonic acid to 15-HETE by 15-lipoxygenase, which is then converted by 5-lipoxygenase in leukocytes to lipoxins. nih.gov

Resolvins are another class of SPMs, primarily derived from the omega-3 fatty acids eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). nih.govresearchgate.net Their synthesis also involves lipoxygenase and, in some cases, aspirin-acetylated COX-2 pathways. nih.gov Given that ETYA is a potent inhibitor of both the lipoxygenase and cyclooxygenase pathways, it is expected to block the biosynthesis of these SPMs. By inhibiting the key enzymes required for their formation, ETYA would prevent the conversion of precursor fatty acids like arachidonic acid and EPA into lipoxins and resolvins, respectively.

Transcellular Biosynthesis Mechanisms of Key Metabolites (e.g., 5-Oxo-ETE)

Transcellular biosynthesis is a process where an intermediate metabolite produced by one cell is taken up and further metabolized by a neighboring cell. This mechanism is particularly relevant for the synthesis of certain eicosanoids, including the potent chemoattractant 5-oxo-ETE. wikipedia.orgresearchgate.net Some cells, like neutrophils, are rich in 5-lipoxygenase and can produce and release 5-HETE. researchgate.net Other nearby cells that may lack 5-lipoxygenase but express 5-hydroxyeicosanoid dehydrogenase (5-HEDH) can then take up this neutrophil-derived 5-HETE and convert it into 5-oxo-ETE. wikipedia.orgresearchgate.net This has been demonstrated in vitro with human neutrophils serving as the source of 5-HETE and cells such as prostate cancer cells and platelets performing the subsequent oxidation to 5-oxo-ETE. researchgate.net This transcellular pathway allows for the localized production of potent inflammatory mediators at sites where different cell types congregate, such as in areas of inflammation or in the tumor microenvironment. researchgate.net

Influence of Oxidative Stress on Eicosanoid Metabolite Synthesis

Oxidative stress can significantly influence the synthesis of eicosanoid metabolites. researchgate.net An increase in reactive oxygen species can have a damaging effect on cell function and viability. In the context of eicosanoid synthesis, oxidative stress can enhance the production of certain metabolites. For example, the synthesis of 5-oxo-ETE is notably increased under conditions of oxidative stress. researchgate.netresearchgate.net This is because the enzyme responsible for its production, 5-HEDH, requires NADP+ as a cofactor. wikipedia.orgresearchgate.net Oxidative stress leads to an increase in intracellular NADP+ levels, thereby promoting the conversion of 5-HETE to 5-oxo-ETE. wikipedia.orgresearchgate.net This link between oxidative stress and 5-oxo-ETE synthesis has been observed in cancer cells. researchgate.net

Interestingly, studies on human prostate cells have shown that ETYA can induce morphological changes in mitochondria that are similar to those caused by oxidative stress. This suggests that while ETYA is known as an inhibitor of eicosanoid synthesis, it may also have complex effects on cellular redox status that could indirectly influence certain metabolic pathways.

Physiological and Pathophysiological Implications of 5,8,11,14 Eicosatetraynoic Acid

Immunomodulation and Inflammatory Responses

ETYA exerts significant influence over the immune system by modulating the key components of the inflammatory cascade, including the movement of immune cells, the expression of cell surface adhesion molecules, and the production of chemical messengers known as cytokines.

ETYA's regulation of leukocyte migration is primarily indirect, stemming from its inhibition of the lipoxygenase and cyclooxygenase pathways, which are responsible for producing potent chemoattractants. sigmaaldrich.com

Neutrophils: The migration of neutrophils is a critical first step in the inflammatory response to injury or infection. nih.govfrontiersin.org This process is heavily guided by chemoattractants, with leukotriene B4 (LTB4), a product of the 5-lipoxygenase pathway, being a particularly potent one. nih.gov By inhibiting the enzymes that synthesize such lipid mediators, ETYA can reduce the chemical signals that attract neutrophils to a site of inflammation. researchgate.net Neutrophil migration is a complex process involving polarization and adhesion cycles to move through different microenvironments. nih.govelifesciences.org

Eosinophils: Eosinophil migration to inflammatory sites is a hallmark of allergic diseases like asthma. wikipedia.org This migration is driven by specific chemoattractants, including chemokines like eotaxin (CCL11) and lipid mediators such as 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE), a powerful eosinophil chemoattractant derived from arachidonic acid. nih.govwikipedia.orgnih.gov In fact, 5-oxo-ETE is considerably more active than LTB4 in stimulating eosinophil chemotaxis. nih.gov ETYA's inhibitory action on arachidonic acid metabolism suggests it can curtail the production of such eosinophil-specific chemoattractants, thereby regulating their accumulation in tissues.

Basophils: Basophils migrate from the blood to inflammatory sites during allergic reactions, a process that relies on chemical signals and adhesion to the vascular endothelium. nih.gov Key chemoattractants for basophils include CCL11 (eotaxin) and monocyte chemoattractant protein-1 (MCP-1/CCL2). nih.govnih.gov The transendothelial migration of basophils is also dependent on adhesion molecules, particularly those involving integrins and Intercellular Adhesion Molecule-1 (ICAM-1). nih.gov Given ETYA's known effects on some of these mediators, it can indirectly influence basophil trafficking.

The adhesion of leukocytes to the vascular endothelium is a prerequisite for their migration into tissues and is mediated by adhesion molecules on the endothelial surface. ETYA has been shown to selectively modulate the expression of these critical molecules.

Research demonstrates that ETYA suppresses the activation of endothelial cells by inhibiting the upregulation of E-selectin at the transcriptional level. nih.gov This inhibitory effect occurs in response to various stimuli, including lipopolysaccharide and tumor necrosis factor-alpha, suggesting ETYA acts downstream of their membrane receptors. nih.gov This suppression of E-selectin is functionally significant, as pretreatment of endothelial cells with ETYA prevents the adherence of monocytes. nih.gov

In contrast, studies on the effect of ETYA on other key adhesion molecules have shown a high degree of specificity. The same research that identified the inhibition of E-selectin found that the messenger RNA (mRNA) levels for Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) were not affected by ETYA treatment. nih.gov

Table 1: Effect of ETYA on Adhesion Molecule and Cytokine Expression

Molecule Target Cell Effect of ETYA Source(s)
E-selectin Endothelial Cells Inhibition of upregulation at the transcriptional level. nih.gov
ICAM-1 Endothelial Cells mRNA levels not affected. nih.gov
VCAM-1 Endothelial Cells mRNA levels not affected. nih.gov
CCL2/MCP-1 Astrocytes, Microglia Suppression of transcription and secretion. nih.gov
Interleukin-8 Endothelial Cells, Adipose Tissue mRNA and protein production not affected. nih.gov

ETYA's immunomodulatory effects extend to the production of cytokines, the signaling proteins that orchestrate inflammatory responses.

CCL2/MCP-1: In studies using primary cultured rat astrocytes and microglia, ETYA was found to suppress the transcription and secretion of the chemokine CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1). nih.gov This chemokine is crucial for recruiting monocytes, T-cells, and basophils to sites of inflammation. nih.govnih.gov The mechanism of suppression involves the upregulation of MAPK phosphatase-1 (MKP-1) mRNA stability, which in turn inhibits the c-Jun N-terminal kinase (JNK) signaling pathway. nih.gov

Interleukin-8: In contrast to its effect on CCL2, ETYA does not appear to regulate the production of Interleukin-8 (IL-8), a potent neutrophil chemoattractant. Studies on human adipose tissue in vitro showed that ETYA had no effect on the production of IL-8. nih.gov This finding was corroborated in a separate study on endothelial cells, where the mRNA for Interleukin-8 was also unaffected by ETYA. nih.gov

Given its impact on eosinophils, basophils, and inflammatory mediators, ETYA has relevance in the context of type 2 inflammatory conditions, such as allergic diseases.

Asthma: The pathophysiology of asthma involves airway inflammation, eosinophil infiltration, and bronchoconstriction. wikipedia.orgnih.gov Research has shown that ETYA can inhibit the antigen-induced contractions of tracheal spirals from sensitized guinea pigs, suggesting a potential to alleviate bronchoconstriction. nih.gov This effect is attributed to the inhibition of the lipoxygenase pathway, as its products are believed to contribute to these contractions. nih.gov

Allergic Rhinitis: Allergic rhinitis is an IgE-mediated inflammation of the nasal passages, characterized by symptoms of congestion and rhinorrhea driven by mast cells and basophils. nih.govyoutube.comepa.gov Local allergen challenges in individuals with allergic rhinitis can lead to systemic effects, including the activation of circulating basophils. johnshopkins.edu While direct studies on ETYA in allergic rhinitis are limited, its known ability to inhibit the pathways that produce pro-inflammatory lipid mediators and affect basophil-related chemokines suggests a potential role in modulating this condition.

Atopic Dermatitis: Atopic dermatitis is a chronic inflammatory skin disease characterized by a compromised skin barrier and a complex immune response involving a variety of cytokines and immune cells. nih.govnih.govyoutube.com The disease pathogenesis involves aspects of both immune dysregulation ("inside out") and barrier defects ("outside in"). youtube.com Key cytokines like IL-4 and IL-13 play a significant role. youtube.com Although the specific effects of ETYA on atopic dermatitis have not been extensively detailed, its fundamental anti-inflammatory properties, such as the inhibition of pro-inflammatory eicosanoid production, are relevant to the underlying inflammation in this disease.

Cellular Proliferation, Differentiation, and Apoptosis

Beyond its immunomodulatory roles, ETYA also influences fundamental cellular processes like proliferation and differentiation, particularly in the context of malignant cells.

ETYA has demonstrated cytostatic effects by inhibiting DNA synthesis in certain cancer cell lines.

U937 Cells: In the human monocytic lymphoma cell line U937, ETYA has been shown to inhibit DNA synthesis in a concentration-dependent manner when applied at concentrations up to 80 microM. This inhibition occurs without a reduction in cellular viability and is reversible. The effect is likely mediated through the inhibition of lipoxygenase products, as cyclooxygenase inhibitors did not alter the outcome. Notably, the addition of leukotriene C4 partially reversed the ETYA-induced inhibition of DNA synthesis.

PC-3 Cells: Similar effects have been observed in other cell lines. When human PC-3 prostate cancer cells were treated with ETYA (10-80 microM), their DNA synthesis was suppressed. nih.gov This inhibition was also partially reversible and not affected by the cyclooxygenase inhibitor indomethacin, again pointing towards the involvement of lipoxygenase pathway products. nih.gov

Table 2: Effect of ETYA on DNA Synthesis in Malignant Cell Lines

Cell Line Cancer Type Finding Implied Mechanism Source(s)
U937 Human Monocytic Lymphoma Concentration-dependent inhibition of DNA synthesis. Inhibition of lipoxygenase pathway products.
PC-3 Human Prostatic Adenocarcinoma Suppression of DNA synthesis. Inhibition of lipoxygenase pathway products. nih.gov

Induction of Monocytic Differentiation in Myeloid Leukemia Cells (e.g., U937 cells)

5,8,11,14-Eicosatetraynoic acid (ETYA) has been shown to induce differentiation in human monocyte/macrophage precursor cells, such as the U937 cell line. nih.gov When these transformed cells are incubated with ETYA, they develop characteristics consistent with cellular differentiation. nih.gov This process is significant as acute myeloid leukemia (AML) is fundamentally characterized by a block in differentiation, leading to an accumulation of immature cells. nih.gov The ability of certain agents to reverse this maturation arrest is a key area of research in leukemia treatment. nih.gov

In studies involving U937 cells, ETYA, a competitive inhibitor of arachidonic acid, was observed to induce properties of differentiation. nih.gov This suggests a potential role for eicosanoids, or their absence due to inhibition by ETYA, in modulating the differentiation pathways of these leukemic cells. The process of monocytic differentiation involves the development of cells with specific morphological and functional characteristics of monocytes. mdpi.com In the context of AML, inducing differentiation is a therapeutic strategy aimed at reducing the leukemic cell mass and allowing for the restoration of normal blood cell production. nih.gov

The differentiation process in myeloid leukemia cells can be influenced by various factors, including the expression of specific transcription factors and the activation of nuclear receptors. nih.govnih.gov While research has explored agents like all-trans-retinoic acid (ATRA) for inducing differentiation, particularly in acute promyelocytic leukemia (APL), the effects of compounds like ETYA on other AML subtypes highlight the complexity and heterogeneity of the disease. nih.govnih.gov The induction of differentiation in U937 cells by ETYA provides a model for studying the molecular mechanisms that control myeloid maturation and how they can be manipulated for therapeutic benefit. nih.gov

Regulation of Tumor Cell Proliferation and Survival

ETYA has demonstrated effects on the proliferation and survival of various tumor cells. As an inhibitor of arachidonic acid metabolism, its impact is often linked to the pathways that produce eicosanoids, which can have growth-promoting effects. nih.gov For instance, research on prostate cancer cells (PC-3 and LNCaP) has shown that arachidonic acid stimulates their proliferation. nih.govresearchgate.net This effect is mimicked by 5-oxo-ETE, a downstream metabolite of the 5-lipoxygenase (5-LO) pathway. nih.govresearchgate.net

Conversely, inhibitors of the 5-LO pathway have been found to induce apoptosis in these cancer cells. nih.govresearchgate.net ETYA's role as an inhibitor of arachidonate (B1239269) metabolism suggests it can interfere with these proliferative signals. nih.gov Studies have shown that ETYA can inhibit DNA synthesis in U937 and prostate PC3 cells in a concentration-dependent manner, without causing immediate cell death. nih.gov This inhibition of DNA synthesis is a key indicator of suppressed proliferation. nih.gov Furthermore, in human prostate PC-3 cells, treatment with ETYA has been observed to alter mitochondrial morphology and reduce their number, which could contribute to the inhibition of cellular proliferation. nih.gov

The regulation of tumor cell proliferation and survival is a complex process involving numerous signaling pathways. The Eyes absent homolog 2 (EYA2) protein, for example, has been identified as a proliferation stimulator in breast cancer cells, and its higher expression is linked to poorer survival outcomes. frontiersin.org While not directly related to ETYA, this highlights the type of molecular targets involved in cancer progression. The ability of ETYA to interfere with lipid metabolism and eicosanoid production places it as a compound of interest in the study of cancer cell regulation. nih.gov

Impact on Cell Motility and Metastasis

The ability of cancer cells to move and spread to distant organs, a process known as metastasis, is a major cause of cancer-related deaths. nih.govyoutube.com This process involves a series of steps, including the detachment of cancer cells from the primary tumor, migration, and invasion of other tissues. youtube.comspringernature.com The epithelial-to-mesenchymal transition (EMT) is a key process that enables cancer cells to gain migratory and invasive properties. springernature.comnih.gov

While direct studies on the impact of this compound (ETYA) on cell motility and metastasis are limited in the provided search results, its role as an inhibitor of arachidonic acid metabolism is relevant. nih.gov Eicosanoids, the products of arachidonic acid metabolism, have been implicated in various aspects of cancer progression, including processes that could influence metastasis.

Research into the molecular drivers of metastasis has identified various signaling pathways and molecules. For instance, the upregulation of Mixed lineage kinase 4 (MLK4) has been associated with migratory and invasive phenotypes in breast cancer cells. nih.gov In Ewing sarcoma, a pediatric cancer, the EWS-FLI1 fusion protein's expression levels can dictate whether tumor cells are more proliferative or more migratory. springernature.com Lower levels of EWS-FLI1 are associated with cytoskeletal rearrangements that promote metastasis. springernature.com Furthermore, the discovery of a new organelle involved in cancer metastasis highlights the complexity of this process. innovitaresearch.com While the direct effect of ETYA on these specific pathways is not detailed, its influence on lipid signaling could indirectly affect the cellular processes that govern motility and metastasis.

Modulation of Programmed Cell Death Pathways

Programmed cell death (PCD) is a crucial cellular process for maintaining tissue homeostasis and eliminating damaged or cancerous cells. nih.govembopress.org Apoptosis is a major form of PCD, characterized by distinct morphological changes and the activation of specific signaling cascades. nih.govembopress.orgjohnshopkins.edu There are two primary apoptosis pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. nih.govjohnshopkins.edu Both pathways converge on the activation of caspases, which are proteases that execute the final stages of cell death. johnshopkins.edu

This compound (ETYA) has been shown to modulate these pathways. In prostate cancer cells, inhibitors of the 5-lipoxygenase (5-LO) pathway, a key enzyme in arachidonic acid metabolism, have been found to induce apoptosis. nih.govresearchgate.net Since ETYA is an inhibitor of arachidonic acid metabolism, it can be inferred that it may promote apoptosis by blocking the production of pro-survival eicosanoids. nih.gov

Further evidence of ETYA's impact on cell death pathways comes from studies on human prostate PC-3 cells. Treatment with ETYA led to significant alterations in mitochondria, including changes in their morphology and number. nih.gov The study suggests that this disruption of mitochondria, which resembles the effects of oxidative stress, could be a contributing factor to the inhibition of cellular proliferation by ETYA. nih.gov The intrinsic apoptotic pathway is heavily dependent on mitochondrial integrity, and its disruption can lead to the release of pro-apoptotic factors like cytochrome c. nih.govscielo.org

The modulation of PCD is a key strategy in cancer therapy. The ability of cancer cells to evade apoptosis is a hallmark of cancer. dtic.mil Therefore, compounds that can restore or enhance apoptotic signaling, such as the radical derivatives of Dihomo-γ-linolenic acid (DGLA) which have been shown to induce apoptosis, are of significant interest. uni.lu

Cell LineEffect of ETYA/Related InhibitorsPathway Implication
Prostate Cancer Cells (PC3, LNCaP) Induction of apoptosis by 5-LO inhibitors. nih.govresearchgate.netInhibition of pro-survival signals from the 5-LO pathway. nih.govresearchgate.net
Human Prostate Cells (PC-3) Destruction of mitochondria. nih.govDisruption of the intrinsic apoptotic pathway. nih.gov
HCA-7 Colony 29 Cells DGLA radical derivatives induce apoptosis. uni.luPotential interference with mitochondrial proteins. uni.lu

Cardiovascular Disease Pathogenesis

Cardiovascular diseases are a leading cause of death globally. iaea.org The pathogenesis of these diseases is complex and involves various factors, including inflammation and alterations in lipid metabolism. nih.gov

Correlation with Chronic Heart Failure Severity

Chronic heart failure (HF) is a condition where the heart is unable to pump blood effectively. nih.gov Studies have investigated the association between fatty acid composition and the severity of HF. nih.gov Research has shown that patients with HF have altered plasma levels of various fatty acids compared to healthy individuals. nih.gov

Specifically, one study found that low circulating levels of eicosatetraenoic acid were associated with the severity and mortality of chronic heart failure. nih.gov These changes in fatty acid composition were significantly linked to functional class, impaired cardiac function, and systemic inflammation. nih.gov While this study focused on eicosatetraenoic acid, the findings highlight the potential importance of specific fatty acids in the pathophysiology of heart failure. Another study on patients with heart failure with preserved ejection fraction (HFpEF) found that certain eicosanoids and related metabolites were associated with HFpEF status. nih.gov For example, some prostaglandins (B1171923) were associated with a greater likelihood of having HFpEF, while other lipid mediators like epoxides were associated with lower odds. nih.gov

Furthermore, research on eicosanoids in human heart failure has shown that plasma levels of 14,15-EET and 14,15-DHET are elevated in patients with decompensated heart failure with reduced ejection fraction (HFrEF) compared to controls. archivesofmedicalscience.com These findings support the involvement of eicosanoid pathways in the pathogenesis of heart failure.

Associations with Atherosclerotic Cardiovascular Diseases and Thromboembolism

Atherosclerosis is a key underlying cause of many cardiovascular events and involves the buildup of plaque in the arteries. nih.gov This process is driven by an inflammatory response involving various immune cells and lipid mediators. nih.gov Eicosanoids, which are derived from polyunsaturated fatty acids like arachidonic acid, are significant mediators of this inflammation. nih.gov The enzymes cyclooxygenase (COX) and lipoxygenase (LOX) are responsible for producing different types of eicosanoids that can have both pro- and anti-atherogenic effects. nih.gov

Influence on Vasodilation and Angiogenesis

This compound (ETYA) is a synthetic analogue of arachidonic acid and functions as a non-selective inhibitor of arachidonic acid metabolism. This inhibition extends to key enzymatic pathways, including cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the production of potent signaling molecules that regulate vascular tone and the formation of new blood vessels (angiogenesis).

The products of arachidonic acid metabolism, such as certain prostaglandins and leukotrienes, play complex roles in modulating blood vessel diameter. Similarly, epoxyeicosatrienoic acids (EETs), produced via the cytochrome P450 epoxygenase pathway, are known to be potent vasodilators and are implicated in promoting angiogenesis. mdpi.comfrontiersin.org By blocking these pathways, ETYA can significantly attenuate the processes of vasodilation and angiogenesis. For instance, research has demonstrated that specific fatty acids can inhibit angiogenesis stimulated by vascular endothelial growth factor-A (VEGF-A), a key driver of blood vessel formation. nih.gov ETYA's inhibitory action on endothelial cells includes the suppression of adhesion molecule up-regulation at the transcriptional level, which is a critical step in inflammatory and angiogenic processes. nih.gov

The influence of ETYA and related compounds on angiogenesis is an area of active investigation. Studies on various eicosanoids have shown that while some metabolites of arachidonic acid promote angiogenesis, others can inhibit it. nih.gov For example, 12-hydroxyeicosatetraenoic acid (12-HETE), a product of the 12-LOX pathway, has been shown to stimulate angiogenesis in the context of human prostate carcinoma. nih.gov Conversely, the inhibition of these pathways by compounds like ETYA suggests a potential to curb excessive or pathological angiogenesis.

Oncological Relevance of this compound Derivatives

While ETYA itself is a research tool, its function as an inhibitor of arachidonic acid metabolism provides critical insights into the role of arachidonic acid derivatives in cancer. The metabolic products of arachidonic acid are deeply implicated in various stages of cancer, from initiation to metastasis.

Metabolites derived from the COX and LOX pathways are frequently observed to be dysregulated in cancers and can actively promote tumor development. Prostaglandins, for example, can influence cell proliferation, apoptosis, and angiogenesis, all of which are hallmark processes of carcinogenesis. Similarly, LOX products, such as 5-hydroxyeicosatetraenoic acid (5-HETE) and leukotrienes, have been identified as potent survival factors for cancer cells. nih.gov

The 5-LOX product 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) is a potent chemoattractant for myeloid cells and is known to promote the survival of prostate cancer cells. nih.gov The ability of various cancer cell lines, including those from prostate, breast, and lung cancers, to synthesize 5-oxo-ETE highlights a potential mechanism for tumor promotion. nih.govnih.gov The inhibition of these metabolic pathways by ETYA has been shown to suppress DNA synthesis in human prostate cancer cells, suggesting that the products of arachidonic acid metabolism are crucial for their growth. spandidos-publications.com

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components that plays a critical role in tumor progression. nih.govnih.gov Arachidonic acid metabolites are key signaling molecules within the TME, influencing inflammation and immune responses.

Products of the COX-2 and 5-LOX pathways can create a pro-inflammatory environment that supports tumor growth and angiogenesis. nih.gov Furthermore, these lipid mediators can modulate the function and infiltration of immune cells. For instance, some prostaglandins can suppress the activity of cytotoxic T cells, which are essential for anti-tumor immunity, while certain leukotrienes can attract immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells to the tumor site. nyu.edu The synthesis of 5-oxo-ETE by tumor cells may contribute to the influx of inflammatory cells, which in turn can release cytokines that further promote cell proliferation. nih.gov By inhibiting the production of these metabolites, ETYA can alter the composition and function of the TME, potentially disrupting the network that supports tumor growth and immune evasion.

Dysregulation of fatty acid metabolism is a recognized feature of many cancers, including prostate cancer. The balance between omega-6 fatty acids like arachidonic acid, which can promote cell proliferation, and omega-3 fatty acids, which are often inhibitory, can influence cancer risk and progression. nih.gov

In prostate cancer, specific enzymes of the arachidonic acid cascade are often overexpressed. nih.gov For example, 5-lipoxygenase (5-LOX) and its product 5-HETE have been identified as playing a role as potent survival factors for human prostate cancer cells. nih.gov Human prostate cancer cell lines like PC-3 can convert 5-HETE into the more potent metabolite 5-oxo-ETE, which may contribute to tumor cell proliferation. nih.govnih.gov Furthermore, research on PC-3 cells has shown that ETYA can induce significant alterations in the morphology and number of mitochondria, which could contribute to its inhibitory effect on cellular proliferation. nih.gov This highlights the dependence of these cancer cells on the pathways blocked by ETYA for their growth and survival.

Below is a table summarizing the effects of key arachidonic acid metabolites in the context of prostate cancer.

Metabolite/EnzymeSource PathwayObserved Effect in Prostate CancerCitation
5-LOX (enzyme) LipoxygenaseExpression linked to cell survival. nih.gov
5-HETE 5-LOXActs as a pro-growth survival factor. nih.gov
5-oxo-ETE 5-LOXPromotes survival of prostate cancer cells; chemoattractant for inflammatory cells. nih.gov
12-LOX (enzyme) LipoxygenaseExpression may stimulate angiogenesis. nih.gov
COX-2 (enzyme) CyclooxygenasemRNA detectable in PC-3 and DU145 prostate cancer cells. nih.gov

Dermatological Processes and Skin Biology

The process of wound healing is a highly regulated sequence of events involving inflammation, cell proliferation, and tissue remodeling. Arachidonic acid metabolites, or eicosanoids, are critical mediators in this process, particularly during the initial inflammatory phase. nih.gov They are released upon injury and help to recruit immune cells to the site. nih.gov

Keratinocytes, the primary cells of the epidermis, both produce and respond to eicosanoids during wound repair. nih.gov However, the role of these lipid mediators is complex. While an initial inflammatory response is necessary for healing, prolonged inflammation can be detrimental. Metabolites such as epoxyeicosatrienoic acids (EETs) have been shown to enhance angiogenesis and regulate inflammation, which is particularly important for healing in ischemic (low blood flow) conditions. plos.org Studies have shown that local application of certain EETs can rescue deteriorated wound healing by increasing the expression of growth factors like VEGF and transforming growth factor-beta (TGF-β). mdpi.complos.org

Given that ETYA inhibits the production of various eicosanoids, its effects on wound healing are likely to be context-dependent. By blocking the synthesis of pro-inflammatory prostaglandins and leukotrienes, it could potentially modulate excessive inflammation that might otherwise impair the healing process.

The table below details the effects of specific eicosanoids on factors involved in wound healing.

EicosanoidEffect on Wound Healing FactorOutcomeCitation
11,12-EET & 14,15-EET Increases VEGF, TGF-β, and SDF-1α expression.Ameliorates impaired healing in ischemic conditions. mdpi.complos.org
11,12-EET & 14,15-EET Increases proliferation rate (Ki67 positive cells).Enhances wound closure and re-epithelialization. plos.org
11,12-EET Increases early-stage TNF-α expression.May enhance initial inflammatory reaction that resolves later. plos.org

Contribution to Skin Inflammation and Potential Carcinogenesis

This compound (ETYA) is a synthetic analogue of arachidonic acid (AA) and a potent inhibitor of AA metabolism. Its effects on cellular processes, particularly those involved in inflammation and carcinogenesis, are of significant scientific interest. The skin, being a primary site of inflammatory responses and subject to carcinogenic stimuli, provides a crucial context for examining the pathophysiological implications of altered eicosanoid signaling.

The metabolism of arachidonic acid via cyclooxygenase (COX) and lipoxygenase (LOX) pathways produces a variety of bioactive lipids, including prostaglandins and leukotrienes, which are key mediators of inflammation. nih.govcreative-proteomics.com Chronic inflammation is increasingly recognized as a driving force in the early stages of carcinogenesis, creating a microenvironment that facilitates the transformation of normal cells into cancerous ones. researchgate.net

Role in Skin Inflammation

Research indicates that metabolites of arachidonic acid play a significant role in inflammatory skin diseases. nih.gov For instance, 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE), a metabolite of the 5-lipoxygenase pathway, is a potent chemoattractant for inflammatory cells such as neutrophils and eosinophils. nih.gov Intradermal injection of 5-oxo-ETE in humans has been shown to induce the infiltration of these granulocytes into the skin, suggesting its importance as a mediator of skin inflammation. nih.govkarger.com

ETYA, by inhibiting the enzymes that metabolize arachidonic acid, can modulate these inflammatory responses. Studies have shown that ETYA can suppress the activation of endothelial cells, a critical step in the inflammatory cascade. It achieves this by inhibiting the up-regulation of adhesion molecules like E-selectin, which are necessary for the recruitment of leukocytes to the site of inflammation. nih.gov This suggests that by blocking the production of pro-inflammatory eicosanoids, ETYA can attenuate the inflammatory response in the skin.

Research Findings on Eicosanoids in Skin Inflammation

Compound/Factor Finding Implication in Skin Inflammation
5-oxo-ETE Induces infiltration of eosinophils and neutrophils into human skin in vivo. nih.gov A significant mediator of inflammatory cell recruitment in the skin.
Arachidonic Acid Metabolites Elevated levels of prostaglandins (PGE2, PGF2α) found in UV-induced skin inflammation. nih.gov Prostaglandins are partially responsible for erythema (redness).
ETYA Inhibits the up-regulation of E-selectin on endothelial cells, preventing monocyte adherence. nih.gov May reduce inflammatory cell infiltration by interfering with cell adhesion.
Leukotriene B4 Suggested to play a role in the pathogenesis of psoriasis due to its chemotactic properties. nih.gov A potential driver of leukocyte accumulation in chronic inflammatory skin conditions.

Potential Link to Carcinogenesis

The link between chronic inflammation and cancer is well-established. researchgate.net The inflammatory microenvironment can promote cell proliferation, survival, and angiogenesis, all of which are hallmarks of cancer. Eicosanoids derived from arachidonic acid are deeply implicated in this process.

Several studies have highlighted the enhanced formation of 5-oxo-ETE by various cancer cells, including those from the prostate, breast, and lung. nih.govnih.gov This metabolite is known to promote the survival of prostate cancer cells. nih.govnih.gov The ability of tumor cells to synthesize 5-oxo-ETE may contribute to their proliferation and attract inflammatory cells, which in turn can release cytokines that further support tumor growth. nih.gov

Oxidative stress, a condition often present in cancerous tissues, can stimulate the synthesis of 5-oxo-ETE. nih.gov This creates a potential feedback loop where cancer cells produce a mediator that enhances their own survival and promotes an inflammatory state conducive to tumor progression. While direct studies on ETYA's role in skin carcinogenesis are specific, its function as an inhibitor of the arachidonic acid cascade places it at a critical regulatory point in the inflammation-cancer axis. The expression of 15-lipoxygenase (15-LO), an enzyme in the arachidonic acid pathway, in human skin further underscores the relevance of this pathway in skin health and disease. nih.gov

Eicosanoid Involvement in Carcinogenesis

Compound/Factor Finding Implication in Carcinogenesis
5-oxo-ETE Promotes the survival of prostate cancer cells. nih.gov May act as a survival factor for tumor cells.
Cancer Cells (Prostate, Breast, Lung) Can synthesize 5-oxo-ETE from its precursor, 5-HETE, especially under oxidative stress. nih.govnih.gov Tumor cells can create their own pro-survival and pro-inflammatory microenvironment.
Chronic Inflammation Fosters early stages of carcinogenesis by creating a supportive micromilieu. researchgate.net A key enabling characteristic for the development of many cancers.

Therapeutic Strategies and Pharmacological Interventions Targeting 5,8,11,14 Eicosatetraynoic Acid Pathways

Development of Selective Enzyme Inhibitors (e.g., LOX, COX, 20-HETE inhibition)

ETYA itself is a broad-spectrum inhibitor, affecting multiple enzyme families. caymanchem.com Research has focused on understanding its mechanisms to develop more selective inhibitors for therapeutic use.

Lipoxygenase (LOX) and Cyclooxygenase (COX) Inhibition: ETYA is known to inhibit both cyclooxygenases and lipoxygenases non-specifically. caymanchem.com It has been shown to inhibit human platelet 12-LO and COX-1 with IC50 values of 4 µM and 8 µM, respectively. caymanchem.com This broad inhibition of arachidonic acid metabolism is central to its effects on inflammation and platelet aggregation. nih.gov The development of selective inhibitors for specific LOX and COX isoenzymes is a major area of pharmaceutical research, aiming to target pathological eicosanoid production while minimizing side effects.

20-HETE Synthesis Inhibition: 20-Hydroxyeicosatetraenoic acid (20-HETE) is a metabolite of arachidonic acid produced by cytochrome P450 enzymes. nih.gov It has complex effects on vascular tone and inflammation. nih.gov Studies have investigated the use of 20-HETE synthesis inhibitors. For instance, preincubation with HET0016, an inhibitor of 20-HETE formation, led to increased vasodilator response in rat thoracic aorta, indicating the vasoconstrictor role of 20-HETE in this context. nih.gov Interestingly, 20-HETE has also been shown to inhibit ATP-induced COX-2 expression in vascular smooth muscle cells, a process mediated by PPARα. nih.govresearchgate.net This suggests a negative feedback loop where 20-HETE may regulate its own metabolic pathways. researchgate.net

Design and Evaluation of Receptor-Specific Antagonists (e.g., OXE Receptor Antagonists)

A key metabolite in the 5-lipoxygenase pathway, 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE), is a potent chemoattractant for eosinophils and acts through the selective OXE receptor. nih.govnih.gov This has made the OXE receptor a prime target for the development of antagonists to treat eosinophil-driven diseases like asthma. nih.govliminalbiosciences.com

Development of Potent Antagonists: Researchers have synthesized indole-based OXE receptor antagonists that mimic the structure of 5-oxo-ETE. nih.gov One of the most potent antagonists developed is S-Y048, which inhibits 5-oxo-ETE-induced calcium mobilization with an IC50 of approximately 20 pM. nih.gov

In Vivo Efficacy: S-Y048 has demonstrated a long half-life in plasma following oral administration in cynomolgus monkeys. nih.gov Importantly, it was shown to inhibit allergen-induced eosinophil infiltration into the skin of rhesus monkeys sensitized to house dust mites and also inhibited pulmonary inflammation following allergen challenge. nih.gov These findings provide strong evidence for the pathophysiological role of 5-oxo-ETE in mammals and highlight the therapeutic potential of selective OXE receptor antagonists. nih.gov The development of small molecule OXE receptor antagonists like S-Y048 offers a promising and potentially more cost-effective alternative to biologic therapies for eosinophilic disorders. liminalbiosciences.com

Exploration of Metabolite-Based Therapies (e.g., Lipoxin A4 biomimetic analogs)

Lipoxins are endogenous anti-inflammatory and pro-resolving lipid mediators. Lipoxin A4 (LXA4), for instance, is rapidly metabolized, limiting its therapeutic potential. nih.gov This has led to the development of stable biomimetic analogs.

Stable LXA4 Analogs: Synthetic analogs of LXA4 have been designed to resist metabolic inactivation. nih.gov For example, 15(R/S)-methyl-LXA4 and 16-phenoxy-LXA4 have shown potent bioactivity. 16-phenoxy-LXA4 was found to be more potent than native LXA4 in stimulating monocyte chemotaxis. nih.gov Both of these analogs were significantly more potent than LXA4 in stimulating the adherence of THP-1 cells. nih.gov

Mechanism of Action: These stable analogs have been shown to act via the G-protein-linked LXA4 receptor. nih.gov A biomimetic of LXA4, NAP1051, has demonstrated LXA4-like properties in vitro and antitumor activity in colorectal cancer models. nih.gov It inhibited neutrophil chemotaxis and promoted macrophage-like cell efferocytosis, indicating its potential to resolve inflammation within the tumor microenvironment. nih.gov

Identification of Subgroups for Targeted Therapies in Complex Diseases (e.g., Asthma)

The heterogeneity of complex diseases like asthma necessitates the identification of patient subgroups that are most likely to respond to targeted therapies. archbronconeumol.org

Eosinophilic Asthma: A significant subgroup of asthma patients presents with eosinophilic inflammation, characterized by high levels of eosinophils in the blood or lungs. areteiatx.com This phenotype is associated with a greater risk of exacerbations. archbronconeumol.orgareteiatx.com The 5-oxo-ETE pathway is strongly implicated in eosinophilic asthma due to its potent chemoattractant effect on eosinophils. nih.govnih.gov

Targeted Biologics: The understanding of these subgroups has led to the development of highly successful biologic therapies. These include anti-IgE (Omalizumab), anti-IL-5 (Mepolizumab, Reslizumab), anti-IL-5Rα (Benralizumab), and anti-IL-4Rα (Dupilumab) antibodies. archbronconeumol.orgnih.govnews-medical.net These treatments target key drivers of Type 2 inflammation, which is characteristic of eosinophilic asthma. archbronconeumol.orgnews-medical.net

Future Directions: The success of these biologics validates the approach of targeting specific pathways for defined patient populations. The development of oral small-molecule antagonists, such as the OXE receptor antagonist dexpramipexole, aims to provide a more accessible alternative to injectable biologics for patients with eosinophilic asthma. areteiatx.com Identifying biomarkers, such as blood eosinophil counts, is crucial for selecting patients who will benefit most from these targeted interventions. archbronconeumol.orgareteiatx.com

Advanced Methodological Approaches in 5,8,11,14 Eicosatetraynoic Acid Research

In Vitro Cellular Systems and Co-culture Models

The study of 5,8,11,14-eicosatetraynoic acid (ETYA), a synthetic analog of arachidonic acid, has been significantly advanced by the use of various in vitro cellular systems. These models allow for controlled investigations into the compound's effects on cellular processes, providing insights into its mechanisms of action.

U937 Cells: The human monoblastoid cell line, U937, has been instrumental in demonstrating the differentiation-inducing properties of ETYA. When incubated with ETYA, U937 cells, which are precursors to monocytes and macrophages, exhibit changes consistent with cellular differentiation. nih.gov This includes alterations in cell morphology and function, which can be observed using techniques like electron microscopy. nih.gov Furthermore, studies have shown that ETYA can inhibit the proliferation of U937 cells. nih.gov Research has also revealed that ETYA increases membrane fluidity in U937 cells to a greater extent than arachidonic acid. nih.gov

Prostate Cancer Cell Lines (e.g., PC3): Similar to its effects on U937 cells, ETYA has been shown to inhibit the proliferation of human prostate cancer cell lines such as PC3. nih.gov Investigations into the biophysical effects of ETYA on these cells have demonstrated an increase in both whole-cell and isolated microsomal membrane fluidity. nih.gov This suggests that alterations in membrane dynamics may be a key part of how ETYA exerts its anti-proliferative effects.

Neutrophils (Polymorphonuclear Leukocytes): Research on human polymorphonuclear leukocytes (PMNLs), or neutrophils, has focused on the metabolism of arachidonic acid and its analogs. While direct studies on ETYA's effects on neutrophil function are a key area of research, related studies have provided valuable methodological context. For instance, quantitative analysis of arachidonic acid metabolites, such as 20-hydroxy-5,8,11,14-eicosatetraenoic acid (20-HETE) and 16-hydroxy-5,8,11,14-eicosatetraenoic acid (16-HETE), produced by neutrophils has been achieved using sensitive techniques like gas chromatography/mass spectrometry (GC/MS). nih.govnih.gov These methods are critical for understanding how compounds like ETYA, which compete with arachidonic acid, might alter the production of these bioactive lipids.

The use of these diverse cell lines has been crucial in elucidating the cellular and molecular effects of this compound. The findings from these in vitro models provide a fundamental understanding of its biological activities and pave the way for further investigation into its potential therapeutic applications.

In Vivo Animal Models for Disease Pathophysiology Studies

Animal models have been essential for understanding the physiological and pathophysiological roles of fatty acids, including the effects of compounds like this compound (ETYA). These in vivo systems allow for the investigation of complex biological processes that cannot be fully replicated in vitro.

Rat Models: Rats have been extensively used in dietary manipulation studies to understand how the composition of fatty acids in the diet affects their incorporation into tissues and cells. nih.gov For example, studies have compared the effects of diets containing different fatty acids on the fatty acid profile of phospholipids (B1166683) in rat liver and platelets. nih.gov This type of research is crucial for understanding how an inhibitor of arachidonic acid metabolism like ETYA might alter the production and availability of various eicosanoids in a whole-organism context. By examining the fatty acid composition of individual phospholipids, researchers can gain insights into the regulation of unsaturated fatty acid biosynthesis and their selective acylation into lipids. nih.gov

The data gathered from these animal models provides a critical link between cellular-level observations and the systemic effects of altering fatty acid metabolism. This is fundamental for a comprehensive understanding of the biological implications of using compounds such as ETYA.

Gene Expression and Transcriptional Analysis Methodologies

Investigating the effects of this compound (ETYA) at the molecular level requires sophisticated techniques to analyze gene expression and transcriptional activity. While direct studies detailing the use of runoff assays, siRNA, and RT-PCR specifically for ETYA are part of ongoing research, the principles of these methodologies are fundamental to understanding how ETYA may exert its biological effects through the regulation of gene expression.

Runoff Assay: This technique is used to measure the rate of transcription initiation from a specific gene promoter in vitro. In the context of ETYA research, a runoff assay could be employed to determine if ETYA directly or indirectly affects the transcriptional machinery of genes involved in processes like cell differentiation, proliferation, or inflammation. For example, nuclear extracts from cells treated with or without ETYA could be used to transcribe a specific gene template, and the resulting transcripts would be analyzed to assess any changes in transcriptional activity.

siRNA (Small Interfering RNA): siRNA technology is a powerful tool for gene silencing, allowing researchers to specifically knock down the expression of a target gene. In studies involving ETYA, siRNA could be used to identify the specific enzymes or signaling proteins that are essential for ETYA's observed effects. For instance, if it is hypothesized that a particular cyclooxygenase or lipoxygenase enzyme is a target of ETYA, siRNA could be used to silence the gene encoding that enzyme. Observing whether the effects of ETYA are mimicked or altered in the gene-silenced cells would provide strong evidence for the role of that specific gene in the mechanism of action of ETYA.

RT-PCR (Reverse Transcription-Polymerase Chain Reaction): RT-PCR is a highly sensitive technique used to detect and quantify messenger RNA (mRNA) levels, providing a snapshot of gene expression at a particular time. In ETYA research, quantitative RT-PCR (qRT-PCR) can be used to measure changes in the expression of genes that are thought to be regulated by ETYA. For example, researchers could treat cells with ETYA and then use qRT-PCR to measure the mRNA levels of genes involved in cell cycle control, apoptosis, or lipid metabolism. This would reveal which genes are upregulated or downregulated in response to ETYA treatment, providing crucial insights into its molecular pathways of action.

These methodologies are integral to a comprehensive understanding of how this compound influences cellular function at the genetic level.

Cellular Imaging and Morphological Analysis Techniques

Visualizing the structural and subcellular changes induced by this compound (ETYA) is crucial for a complete understanding of its biological effects. Electron microscopy and immunocytochemistry are powerful techniques that have been utilized in this regard.

Electron Microscopy: This high-resolution imaging technique has been employed to study the morphological changes in cells treated with ETYA. For instance, in studies involving the U937 human monoblastoid cell line, electron microscopy has been used to observe the ultrastructural features associated with cellular differentiation induced by ETYA. nih.gov This allows researchers to visualize changes in organelles, cell surface morphology, and nuclear structure that are characteristic of a more mature cell phenotype.

Immunocytochemistry: This technique uses antibodies to specifically detect the location of proteins within a cell. In the context of ETYA research, immunocytochemistry can be used to investigate how ETYA affects the expression and subcellular localization of key proteins involved in its mechanism of action. For example, if ETYA is hypothesized to alter the expression of a particular enzyme involved in eicosanoid synthesis, immunocytochemistry could be used to visualize and quantify the levels of this enzyme within treated cells. This can provide valuable spatial information that complements quantitative data from other techniques like Western blotting or mass spectrometry.

Together, these cellular imaging and morphological analysis techniques provide essential visual evidence of the effects of this compound on cellular structure and protein localization, contributing to a more comprehensive understanding of its biological functions.

Future Perspectives and Unanswered Questions in 5,8,11,14 Eicosatetraynoic Acid Research

Elucidation of Novel Biological Targets and Interacting Pathways

ETYA is known to inhibit the enzymatic conversion of arachidonic acid into prostaglandins (B1171923) and other eicosanoids. nih.govwikipedia.org Its inhibitory actions on cyclooxygenase (COX) and lipoxygenase (LOX) pathways are central to its effects on inflammation, platelet aggregation, and tumor growth. wikipedia.orgnih.gov However, the full spectrum of its biological targets remains an active area of investigation.

Future research will likely focus on identifying additional proteins and pathways that are directly or indirectly modulated by ETYA. For instance, studies have shown that ETYA can affect calcium signaling. It has been observed to release sequestered calcium and inhibit calcium influx in thyroid cells, a process partially attributed to the acidification of the cytosol. nih.gov In kidney cells, a related compound, 5,8,11-eicosatriynoic acid, was found to induce calcium release from intracellular stores, including the endoplasmic reticulum and mitochondria, independent of the inositol (B14025) 1,4,5-trisphosphate pathway. nih.gov These findings suggest that ETYA's influence extends beyond the canonical arachidonic acid cascade and may involve direct or indirect interactions with ion channels and other signaling components.

The exploration of these novel targets will be crucial for a comprehensive understanding of ETYA's pharmacological profile and for uncovering new therapeutic possibilities.

Investigation of Undiscovered Metabolic Pathways and Metabolite Functions

The metabolism of arachidonic acid is a complex process involving multiple enzymatic pathways, including those mediated by cyclooxygenases, lipoxygenases, and cytochrome P450 (CYP) enzymes. researchgate.net While ETYA is a known inhibitor of COX and LOX, its effects on CYP-mediated metabolism are less characterized.

Human liver microsomes metabolize arachidonic acid to 20-hydroxy-5,8,11,14-eicosatetraenoic acid (20-HETE) via CYP4F2 and CYP4A11 enzymes. nih.gov Furthermore, intact human polymorphonuclear leukocytes can produce 16-hydroxy-5,8,11,14-eicosatetraenoic acid (16-HETE) and 20-HETE from arachidonic acid through a cytochrome P450-dependent mechanism. nih.gov The potential for ETYA to be metabolized by these or other undiscovered pathways, and the biological functions of any resulting metabolites, represent a significant gap in our knowledge.

Future studies should aim to identify the metabolic fate of ETYA in various cell types and tissues. This could reveal novel bioactive metabolites with unique functions, further expanding our understanding of lipid signaling. For example, the 5-lipoxygenase product, 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE), a potent chemoattractant for myeloid cells, is synthesized from 5-hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE). nih.govresearchgate.net Investigating whether ETYA can be similarly converted or can influence the formation of such potent signaling molecules is a promising research direction.

Translational Research and Clinical Implications of Inhibitors and Modulators

The inhibitory effects of ETYA on eicosanoid production have positioned it as a valuable research tool for studying processes like inflammation and cancer. wikipedia.orgnih.gov Eicosanoids are potent signaling molecules involved in a wide array of physiological and pathological processes. wikipedia.org The development of more specific inhibitors and modulators of the pathways affected by ETYA holds significant therapeutic potential.

Translational research efforts are likely to focus on designing compounds that selectively target specific enzymes within the arachidonic acid cascade. For example, while ETYA is a broad-spectrum inhibitor, the development of selective inhibitors for different lipoxygenase or cyclooxygenase isoforms could lead to more targeted therapies with fewer side effects.

The clinical implications are vast, spanning from inflammatory diseases to cancer. For instance, the 5-LOX product 5-oxo-ETE has been shown to promote the survival of prostate cancer cells. nih.gov Inhibitors that specifically block the production or action of 5-oxo-ETE could therefore represent a novel therapeutic strategy for certain cancers. Similarly, understanding how to modulate the production of various eicosanoids could have implications for cardiovascular diseases, where metabolites of arachidonic acid like epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs) play regulatory roles. acs.org

Interactions with Other Bioactive Lipids and Signaling Molecules in Complex Biological Networks

Biological signaling is not a linear process but rather a complex network of interacting pathways. nih.govnih.gov Bioactive lipids, including eicosanoids, operate within this intricate web, influencing and being influenced by other signaling molecules. The future of ETYA research must consider its effects within this broader biological context.

ETYA's primary action is on the arachidonic acid cascade, but the resulting changes in eicosanoid levels will inevitably impact other signaling pathways. For example, there is a known interplay between omega-6 fatty acids like arachidonic acid and omega-3 fatty acids. wikipedia.org ETYA's modulation of arachidonic acid metabolism could therefore alter the balance between pro-inflammatory and anti-inflammatory lipid mediators derived from these different fatty acid families.

Q & A

Q. What are the standard protocols for preparing and storing ETYA solutions in vitro?

ETYA is typically dissolved in ethanol or DMSO at stock concentrations ≥10 mM. For stability, freshly prepare solutions daily; if pre-aliquoted, store at -20°C for ≤1 month. Thaw at room temperature for ≥1 hour before use to avoid precipitation. Ensure purity (>98%) via HPLC or LC-MS validation .

Q. How is ETYA utilized to inhibit arachidonic acid metabolism in cell-based assays?

ETYA competitively inhibits cyclooxygenase (COX) and lipoxygenase (LOX) pathways. Standard protocols involve pre-treating cells with 1–30 µM ETYA for 30–60 minutes before stimulation. Include indomethacin (10 µM) in assays to isolate LOX-specific effects, as COX inhibition by ETYA may require higher concentrations (ID50 = 8 µM for COX vs. 0.2–10 µM for LOX isoforms) .

Q. What controls are essential when studying ETYA’s effects on eicosanoid synthesis?

Include vehicle controls (DMSO/ethanol at equivalent concentrations) and positive inhibitors (e.g., aspirin for COX, nordihydroguaiaretic acid for LOX). Validate target specificity via LC-MS quantification of prostaglandins (e.g., PGE2) and leukotrienes (e.g., LTB4) .

Advanced Research Questions

Q. How does ETYA’s irreversible inactivation of lipoxygenases impact experimental design?

ETYA acts as a suicide substrate for soybean lipoxygenase, binding irreversibly to the enzyme-product complex (Km = 1.3 µM). Pre-incubate ETYA with the enzyme for ≥10 minutes to ensure full inactivation. Monitor oxygen consumption or UV absorbance (234 nm for LOX activity) to confirm inhibition. Note that linoleic acid (≥10 µM) competitively protects LOX from ETYA, requiring careful titration .

Q. Why does ETYA exhibit paradoxical effects at high concentrations (e.g., reversed inhibition at 30 µM)?

At supraphysiological concentrations (>30 µM), ETYA may activate alternative pathways or disrupt membrane integrity. For example, in adrenal cells, 30 µM ETYA reverses ACTH-induced steroidogenesis inhibition by modulating prostaglandin E2 feedback. Dose-response curves (0.3 nM–30 µM) and time-course studies are critical to identify biphasic effects .

Q. How can researchers resolve contradictions in ETYA’s IC50 values across studies?

Variability arises from differences in enzyme sources (e.g., platelet vs. neutrophil LOX) and assay conditions (e.g., pH, cofactors). Standardize assays using recombinant enzymes and validate with orthogonal methods (e.g., radiometric assays for COX vs. fluorometric assays for LOX). Cross-reference inhibition data with structurally distinct inhibitors (e.g., zileuton for 5-LOX) .

Q. What mechanistic insights support ETYA’s role in PPAR activation?

ETYA activates peroxisome proliferator-activated receptor α (PPARα)-retinoid X receptor (RXR) heterodimers at nanomolar concentrations, upregulating acyl-CoA oxidase. Use luciferase reporter assays with PPAR-responsive promoters (e.g., acyl-CoA oxidase) and compare efficacy to Wy-14643 (a PPARα agonist). Note that ETYA’s acetylenic bonds enhance binding affinity 100-fold over natural fatty acids .

Q. How does ETYA modulate immune responses in T-cell regulation studies?

ETYA (10–30 µM) synergizes with TGF-β to enhance Foxp3 expression in human CD4+CD25+ T cells via PPARγ/RXR signaling. Include PPARγ antagonists (e.g., GW9662) to confirm specificity. Monitor IL-10 secretion and suppressive activity in co-cultures with effector T cells .

Methodological Considerations

Q. What techniques validate ETYA’s interference with vanilloid receptor (TRPV1) signaling?

In guinea pig bronchus models, ETYA (10–20 µM) inhibits anandamide-induced TRPV1 activation by blocking lipoxygenase-derived metabolites. Use calcium imaging or contractility assays with capsazepine (TRPV1 antagonist) controls. Confirm specificity via LC-MS detection of 12-HPETE or 15-HETE, which are abolished by ETYA .

Q. How should researchers address ETYA’s solubility limitations in in vivo models?

For animal studies, dissolve ETYA in cremophor EL/ethanol (1:1) and dilute in saline. Administer intraperitoneally at 10–30 mg/kg. Monitor plasma levels via LC-MS/MS to ensure target engagement without off-target effects (e.g., PPAR activation in liver) .

Data Interpretation and Conflict Resolution

Q. How to reconcile ETYA’s lack of effect in certain inflammation models?

In indomethacin-treated tracheal spirals, ETYA inhibits antigen-induced contractions but not histamine responses. This highlights its specificity for arachidonate-dependent pathways. Always pair ETYA with pathway-specific agonists/antagonists (e.g., histamine for non-eicosanoid pathways) to clarify mechanisms .

Q. Why does ETYA fail to inhibit platelet aggregation in some studies?

Salicylate co-treatment (e.g., aspirin) may interfere with ETYA’s COX/LOX inhibition. Use washed platelets and avoid serum-containing media. Quantify thromboxane B2 (TXB2) and 12-HETE via ELISA to confirm dual pathway blockade .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,8,11,14-Eicosatetraynoic acid
Reactant of Route 2
Reactant of Route 2
5,8,11,14-Eicosatetraynoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.